N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide
Description
N-[2-(4-Fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a benzamide derivative characterized by a 4-fluorophenyl group attached to a hydroxy-oxoethyl side chain. This structure combines electron-withdrawing (fluoro) and hydrophilic (hydroxy) moieties, which influence its physicochemical properties and biological interactions.
Properties
CAS No. |
865284-36-2 |
|---|---|
Molecular Formula |
C15H12FNO3 |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H12FNO3/c16-12-8-6-10(7-9-12)13(18)15(20)17-14(19)11-4-2-1-3-5-11/h1-9,15,20H,(H,17,19) |
InChI Key |
USAMRTHVPSRDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide typically involves the condensation of 4-fluorobenzoyl chloride with 2-amino-2-oxoethylbenzamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide.
Reduction: Formation of N-[2-(4-fluorophenyl)-1-hydroxyethyl]benzamide.
Substitution: Formation of N-[2-(4-methoxyphenyl)-1-hydroxy-2-oxoethyl]benzamide.
Scientific Research Applications
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the hydroxy and carbonyl groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-withdrawing substituents (e.g., 4-fluoro, 4-chloro) enhance thermal stability, as seen in compound 4f (melting point ~237°C) compared to methoxy-substituted analogs (e.g., 4d: 251°C) .
Physicochemical Properties
- Melting Points: Fluorinated benzamides generally exhibit higher melting points than non-halogenated analogs due to increased molecular rigidity and intermolecular interactions (e.g., 4f: 237°C vs. 4d (methyl-substituted): 251°C) .
- Solubility : Hydroxy groups (e.g., in ’s trihydroxybenzamide) enhance water solubility, but the target compound’s single hydroxy group may limit this effect compared to polyhydroxy derivatives .
Antimicrobial Potential :
- Imidazole-containing benzamides (e.g., compound 4 in ) show potent antimicrobial activity, linked to chloro and azetidinone substituents. The target compound’s hydroxy-oxoethyl chain may reduce membrane penetration compared to lipophilic groups like chloro .
- Electron-withdrawing groups (e.g., 4-fluoro) in improved reaction yields (84–92%) in sulfonated benzamide synthesis, suggesting stability under oxidative conditions .
Anticancer and Enzyme Inhibition :
- Bomedemstatum (), a 4-fluorophenyl benzamide, inhibits lysine-specific histone demethylase 1 (LSD1), highlighting fluorophenyl’s role in targeting epigenetic enzymes. The target compound’s hydroxy-oxoethyl chain could modulate selectivity .
- Virtual screening hits () with fluorophenyl-diketo groups (e.g., N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide) showed strong binding to kynurenine formamidase (affinity: -9.0 kcal/mol), suggesting fluorophenyl’s role in enzyme inhibition .
Antioxidant Activity :
- Trihydroxybenzamides () exhibit robust DPPH radical scavenging (IC50: 22.8 μM). The target compound’s single hydroxy group may offer weaker antioxidant effects but better bioavailability .
Contrasts and Limitations
- Synthetic challenges : Fluorinated benzamides (e.g., 4f in ) require optimized conditions (e.g., 84% yield), whereas bulkier substituents (e.g., tert-butyl in ) reduce yields (76%) .
Biological Activity
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide, also referred to as 4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide, is a synthetic compound belonging to the benzamide class. This compound has garnered attention due to its significant biological activity and potential therapeutic applications. This article will explore its biological mechanisms, efficacy in various assays, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 273.26 g/mol. The structure includes a fluorophenyl group, a hydroxy group, and an amide bond, contributing to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 273.26 g/mol |
| Functional Groups | Hydroxy, Amide |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and carbonyl groups are crucial for binding to active sites, modulating enzyme activity through competitive inhibition or allosteric regulation. The presence of the fluorophenyl group enhances binding affinity, making it a promising candidate for drug development.
Biological Assays and Efficacy
Research has demonstrated that this compound exhibits significant inhibitory effects in various in vitro assays:
- Enzyme Inhibition: It has been shown to inhibit lysosomal phospholipase A2 (LPLA), which is involved in lipid metabolism. This inhibition is critical for potential therapeutic applications related to phospholipidosis, a condition characterized by excessive accumulation of phospholipids within lysosomes .
- Antimicrobial Activity: In comparative studies against standard antimicrobial agents like isoniazid and ciprofloxacin, compounds similar to this compound exhibited comparable or enhanced efficacy against mycobacterial and fungal strains .
Case Studies
- Inhibition Studies: A study assessed the compound's effectiveness in inhibiting LPLA activity using p-nitrophenyl butyrate (pNPB) as a substrate. The results indicated that the compound effectively reduced enzyme activity in a dose-dependent manner .
- Antimicrobial Testing: Another investigation evaluated the compound's activity against various pathogens, revealing that it possesses antimicrobial properties that could be leveraged for therapeutic use .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide | CHFNO | Lower activity; lacks hydroxy group |
| 4-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | CHFNO | Different substituent; varied biological effects |
| N-[2-(3-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide | CHClNO | Chlorine substitution may alter reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
